XL413 - 1169558-38-6

XL413

Catalog Number: EVT-253100
CAS Number: 1169558-38-6
Molecular Formula: C14H12ClN3O2
Molecular Weight: 289.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

XL413 is a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase, an enzyme crucial for DNA replication initiation in eukaryotic cells. [, ] Specifically, XL413 targets the CDC7/DBF4 complex, also known as Dbf4-dependent kinase (DDK). [, , , , , ] By inhibiting DDK, XL413 disrupts the cell cycle, leading to cell cycle arrest and apoptosis, primarily in rapidly dividing cells like those found in tumors. [, , , ] As a result, XL413 is being investigated as a potential anti-cancer agent. [, ]

Molecular Structure Analysis

The molecular structure of XL413 has been determined and is publicly available through resources like the Protein Data Bank (PDB) under the ligand identifier "XL4". [, ] This information provides a basis for understanding how XL413 interacts with its target, CDC7 kinase, at a molecular level.

Mechanism of Action

XL413 functions as an ATP-competitive inhibitor of CDC7 kinase. [, ] It binds to the ATP-binding pocket of the CDC7 kinase, preventing ATP from binding and thereby inhibiting the kinase activity. [, ] This inhibition prevents the phosphorylation of MCM2, a critical substrate of CDC7 kinase and a key component of the DNA replication machinery. [, ] As a result, DNA replication initiation is blocked, leading to cell cycle arrest in the S phase. [, ] Furthermore, prolonged inhibition of CDC7 by XL413 can trigger apoptosis in cancer cells. [, ]

Applications
  • Investigating the Role of CDC7 Kinase: XL413 has been instrumental in dissecting the role of CDC7 kinase in cell cycle regulation, DNA replication, and DNA damage response. [, , , ]
  • Identifying CDC7 Kinase as a Therapeutic Target: Studies utilizing XL413 have validated CDC7 kinase as a potential target for cancer therapy. [, , , , , ]
  • Evaluating Synthetic Lethality: Researchers have employed XL413 in combination with other genetic manipulations to investigate synthetic lethal interactions, which could lead to more targeted cancer therapies. []
  • Enhancing CRISPR-Cas9-mediated Gene Editing: Recent studies have explored the use of XL413 to enhance the efficiency of CRISPR-Cas9-mediated gene editing by increasing the rate of homology-directed repair. [, ]
Future Directions
  • Improving Pharmacological Properties: Further research could focus on optimizing the pharmacological properties of XL413, such as its bioavailability and in vivo efficacy, to develop more effective CDC7 inhibitors. []
  • Developing Combination Therapies: Exploring the synergistic potential of XL413 with other chemotherapeutic agents or targeted therapies holds promise for enhancing its anti-cancer activity. [, ]
  • Exploring Applications in Other Diseases: Given the role of CDC7 in DNA replication and cell cycle control, future research could investigate the potential of XL413 in treating other diseases beyond cancer, such as viral infections or fibrotic diseases. [, ]

PHA-767491

Compound Description: PHA-767491 is a potent and selective inhibitor of cell division cycle 7 (Cdc7) kinase, which plays a critical role in the initiation of DNA replication. It acts as an ATP-competitive inhibitor and exhibits anti-proliferative effects against various cancer cell lines. [, ]

Aphidicolin

Compound Description: Aphidicolin is a reversible inhibitor of DNA polymerase alpha, an enzyme essential for DNA replication. It binds to the active site of the enzyme and blocks the incorporation of nucleotides during DNA synthesis. []

Relevance: While structurally unrelated to XL413, aphidicolin serves as a tool compound to study the effects of inhibiting DNA replication. Both aphidicolin and XL413, through their distinct mechanisms of action, ultimately disrupt DNA replication, leading to growth inhibition in cells. [] Researchers used aphidicolin as a benchmark in developing a high-throughput screening assay to identify DNA replication inhibitors, including XL413. []

TAK-931

Compound Description: TAK-931 is a highly selective, reversible inhibitor of cell division cycle 7 (Cdc7) kinase, also known as DBF4-dependent kinase (DDK). TAK-931 acts as an ATP-competitive inhibitor and disrupts the initiation of DNA replication. []

Relevance: Similar to XL413, TAK-931 targets and inhibits Cdc7/DDK. Both compounds exhibit potent anti-tumor activity against Ewing sarcoma cells, causing apoptosis and a significant reduction in cell viability. [] The shared mechanism of action suggests that both XL413 and TAK-931 could be potential therapeutic options for treating Ewing sarcoma. []

Properties

CAS Number

1169558-38-6

Product Name

XL413

IUPAC Name

8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one

Molecular Formula

C14H12ClN3O2

Molecular Weight

289.71 g/mol

InChI

InChI=1S/C14H12ClN3O2/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9/h3-4,6,9,16H,1-2,5H2,(H,17,18,19)/t9-/m0/s1

InChI Key

JJWLXRKVUJDJKG-VIFPVBQESA-N

SMILES

C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl

Synonyms

XL-413

Canonical SMILES

C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl

Isomeric SMILES

C1C[C@H](NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.